molecular formula C36H30O16 B045785 Rabdosiin CAS No. 119152-54-4

Rabdosiin

Cat. No. B045785
M. Wt: 718.6 g/mol
InChI Key: VKWZFIDWHLCPHJ-SEVDZJIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rabdosiin is a tetramer of caffeic acid isolated from the stem of Ocimum sanctum . It is known to possess anti-allergic activity, anti-HIV activity, and inhibition on DNA topoisomerase .


Synthesis Analysis

Rabdosiin, a rosmarinic acid dimer with a lignan skeleton, was isolated from the stem of Rabdosia japonica Hara (Labiatae) . The structure of Rabdosiin was determined including the absolute configurations at four asymmetric centers . It was found that the rolC gene affects the production of Rabdosiin irrespective of the methyl jasmonate (MeJA)-mediated and the Ca2±dependent NADPH oxidase pathways .


Molecular Structure Analysis

Rabdosiin has a molecular formula of C36H30O16 and an average mass of 718.614 Da . Its structure includes four asymmetric centers .


Chemical Reactions Analysis

The rolC gene of Agrobacterium rhizogenes T-DNA, which has been described as an activator of plant secondary metabolism, affects the production of Rabdosiin . It was found that the rolC-transformed cell cultures of both plants yielded two- to threefold less levels of Rabdosiin and rosmarinic acid (RA) than respective control cultures .


Physical And Chemical Properties Analysis

Rabdosiin has a molecular weight of 718.62 . It is a solid substance and is stored at temperatures between -80 and -20 degrees Celsius .

Scientific Research Applications

1. Pharmacological Activities

Rabdosiin, a caffeic acid metabolite, has been identified as a pharmacologically active compound. It has demonstrated potent anti-HIV and antiallergic activities. Research involving Eritrichium sericeum and Lithospermum erythrorhizon cell cultures showed that rabdosiin has significant effects on plant secondary metabolism. However, the rolC gene, known to activate secondary metabolism in plants, surprisingly decreased rabdosiin levels in these cultures (Bulgakov et al., 2005). Additionally, rabdosiin and its isomers have been identified as non-selective inhibitors of mammalian DNA topoisomerases in vitro, indicating potential in cancer treatment (Kashiwada et al., 1995).

2. Biological Activities and Applications

Rabdosiin derivatives, such as rosmarinic acid, possess various biological activities, including cognitive performance improvement, potential in Alzheimer’s disease prevention, cardioprotective effects, and cancer chemoprevention. The mechanisms behind these effects involve multiple biochemical pathways, suggesting a wide range of therapeutic applications (Bulgakov et al., 2012). Moreover, rabdosiin exhibits high hyaluronidase-inhibitory activity and active oxygen scavenging abilities, contributing to its antiallergic properties (Ito et al., 1998).

3. Therapeutic Potential in Renal Disorders

Eritrichium sericeum callus cultures rich in rabdosiin showed potential in treating renal disorders. These cultures produced significant amounts of rabdosiin and demonstrated efficacy in alleviating symptoms associated with nephritis in animal models (Inyushkina et al., 2007).

properties

CAS RN

119152-54-4

Product Name

Rabdosiin

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1

InChI Key

VKWZFIDWHLCPHJ-SEVDZJIVSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Other CAS RN

119152-54-4

synonyms

rabdosiin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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